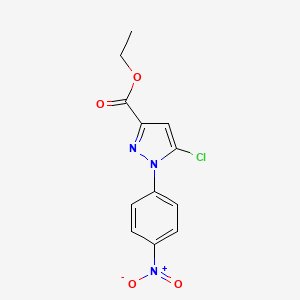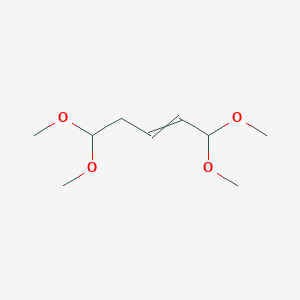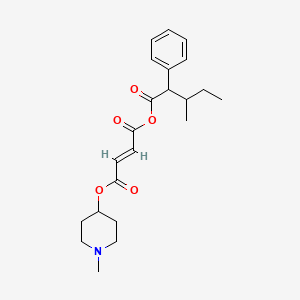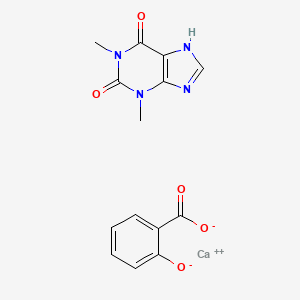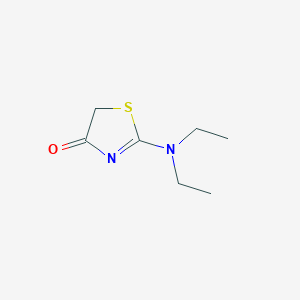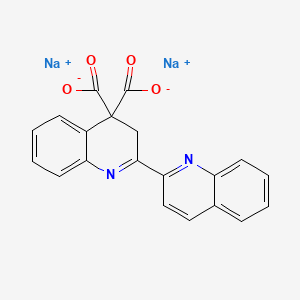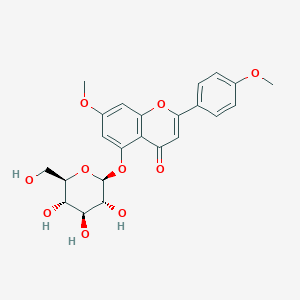
7,4-Di-O-methylapigenin 5-O-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,4-Di-O-methylapigenin 5-O-glucoside is a natural product that belongs to the flavonoid class of compounds. The compound has a molecular formula of C23H24O10 and a molecular weight of 460.43 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,4-Di-O-methylapigenin 5-O-glucoside typically involves the methylation of apigenin followed by glycosylation. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The glycosylation step involves the use of glucosyl donors such as glucosyl bromide in the presence of a catalyst like silver carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
7,4-Di-O-methylapigenin 5-O-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and glucoside groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .
科学的研究の応用
7,4-Di-O-methylapigenin 5-O-glucoside has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying the chemical properties of flavonoids.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-microbial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of 7,4-Di-O-methylapigenin 5-O-glucoside involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
7,4’-Di-O-methylapigenin: Another methylated derivative of apigenin with similar biological activities.
Kaempferol-3,7-di-O-β-glucoside: A flavonoid glycoside with comparable antioxidant properties.
Trilobatin: A flavonoid with similar glycosylation patterns and biological effects.
Uniqueness
7,4-Di-O-methylapigenin 5-O-glucoside is unique due to its specific methylation and glycosylation pattern, which may confer distinct biological activities and chemical properties compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C23H24O10 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1 |
InChIキー |
ZZFCDQFZXFIBBS-DODNOZFWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


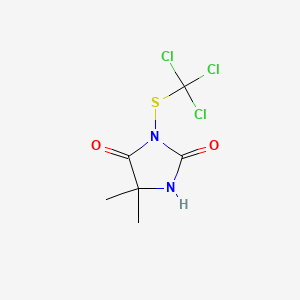
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
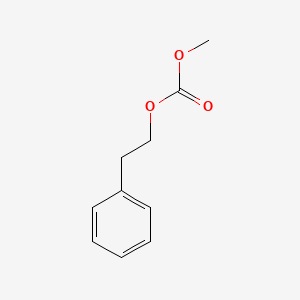
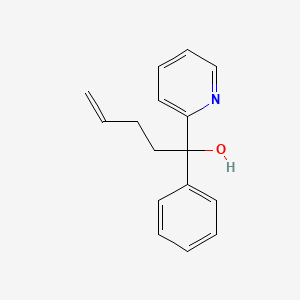
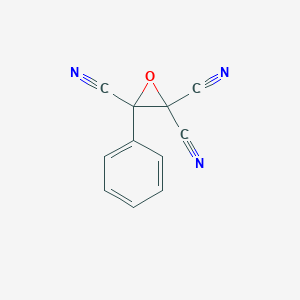
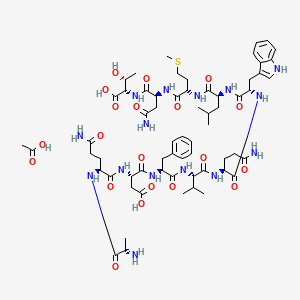
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
